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Compound of Interest

(1H-Pyrazolo[3,4-B]pyridin-5-
Compound Name:
YL )boronic acid

Cat. No.: B1378953

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold” in medicinal chemistry.[1][2] This
designation is reserved for molecular frameworks that can bind to multiple, distinct biological
targets, thereby serving as a foundational structure for a wide array of therapeutic agents.[3]
The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment,
ideal for forming critical hydrogen bonds and other non-covalent interactions within the active
sites of enzymes, particularly kinases.

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid emerges as a key reagent for introducing this
valuable scaffold into target molecules. Its boronic acid moiety is primed for one of the most
powerful and versatile reactions in modern organic synthesis: the Suzuki-Miyaura cross-
coupling.[1][4] This allows for the precise and efficient formation of a carbon-carbon bond,
linking the pyrazolopyridine core to other aromatic or heteroaromatic systems. This capability is
central to the modular "building block" approach that dominates contemporary drug discovery
programs, enabling the rapid synthesis of diverse compound libraries for screening and
optimization.[1][5] This guide will focus on the practical data, application, and handling of this
specific boronic acid, providing the necessary insights for its successful deployment in a
research setting.

Core Compound Identification and Physicochemical
Properties
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Precise identification is paramount in chemical synthesis. The specific isomer and its properties
dictate its reactivity and handling requirements.

Property Value Source(s)

. (1H-Pyrazolo[3,4-b]pyridin-5-
Chemical Name o [61[7]
yl)boronic acid

CAS Number 1417985-25-1 [6][7]
Molecular Formula CsH6BN3O2 [7]
Molecular Weight 162.94 g/mol [7]
Off-white to light yellow solid ]
Appearance . Supplier Data
(typical)

Sealed in dry, Room
Storage [71[8]
Temperature or Freezer

Molecular Structure Diagram

Caption: Chemical structure of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid.

Core Application: Palladium-Catalyzed Suzuki-
Miyaura Cross-Coupling

The primary utility of (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid is its role as a nucleophilic
partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction has
become indispensable in pharmaceutical research for its reliability, mild conditions, and
tolerance of a wide range of functional groups.[4]

The reaction facilitates the formation of a C(sp?)—C(sp?) bond between the pyrazolopyridine
core (from the boronic acid) and an aryl or heteroaryl halide/triflate. This strategy has been
successfully employed in the synthesis of potent kinase inhibitors, including those targeting
TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).[9][10]

Mechanistic Rationale and Causality
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Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The
catalytic cycle involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophilic partner (e.g., an aryl bromide). This is often the rate-limiting step.

o Transmetalation: The boronic acid, activated by a base, transfers its organic group (the
pyrazolopyridine moiety) to the palladium center, displacing the halide. The choice of base
(e.g., K2COs, Cs2C03) is critical; it must be strong enough to form the reactive boronate
species without degrading the starting materials.

e Reductive Elimination: The two organic partners on the palladium center couple and are
expelled, forming the final product and regenerating the Pd(0) catalyst.

Representative Experimental Protocol: Synthesis of a
Kinase Inhibitor Precursor

The following protocol is a representative example adapted from methodologies used in the
synthesis of pyrazolopyridine-based kinase inhibitors.[1][5][11] This procedure is intended for
instructional purposes and must be adapted and optimized for specific substrates and scales.

Objective: To couple (1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid with a substituted aryl
bromide.

Materials:

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid (1.2 equivalents)

Substituted Aryl Bromide (1.0 equivalent)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(il) (Pd(dppf)Cl2) (0.05 equivalents)

Potassium Carbonate (K2CO3) (3.0 equivalents), finely ground

1,4-Dioxane (solvent)

Water (co-solvent)
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» Nitrogen or Argon gas (for inert atmosphere)
Step-by-Step Methodology:

» Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a
magnetic stir bar, add the substituted aryl bromide (1.0 eq), (1H-Pyrazolo[3,4-b]pyridin-5-
yl)boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2COs (3.0 eq).

o Scientist's Insight: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard
practice. It helps drive the reaction to completion and compensates for any potential
protodeboronation (hydrolysis of the C-B bond), a common side reaction with boronic
acids.[12] The palladium catalyst is chosen for its robustness and efficiency in coupling
heteroaromatic systems.

« Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and
backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

o Scientist's Insight: This step is non-negotiable. The active Pd(0) species in the catalytic
cycle is highly sensitive to oxygen and will be deactivated through oxidation, halting the
reaction.

e Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via
syringe. The reaction mixture should be a suspension.

o Scientist's Insight: The solvent system is critical. Dioxane is an excellent solvent for the
organic components, while water is necessary to dissolve the inorganic base and facilitate
the transmetalation step. Degassing the solvents (e.g., by sparging with argon or freeze-
pump-thaw cycles) is another crucial measure to exclude oxygen.

e Heating and Reaction Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C or
heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS until the
starting aryl bromide is consumed (typically 2-16 hours).

o Scientist's Insight: Microwave heating can dramatically reduce reaction times from hours
to minutes, a significant advantage for rapid library synthesis.[11]
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» Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with
ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry
the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure. e. Purify the crude residue by column chromatography on silica gel to
yield the desired product.

Suzuki-Miyaura Coupling Workflow
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1. Reaction Setup

Combine Reactants:
- Aryl Halide (Ar-X)
- Boronic Acid (R-B(OH)2)
- Pd Catalyst
- Base (e.g., K2CO3)

;

Evacuate & Backfill
with Inert Gas (N2/Ar)

2. ReactioiExecution

Add Degassed
Solvents (Dioxane/H20)

l

Heat to 80-100 °C
(or Microwave)

'

Monitor by LC-MS/TLC
(2-16 hours)

3. Isolation iPurification

Cool & Dilute
(EtOAc/Water)

'

Wash Organic Layer
(Water, Brine)

'

Dry (Na2S04) & Concentrate

'

Column Chromatography

Final Product
(Ar-R)

Click to download full resolution via product page

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
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Applications in Drug Discovery: A Focus on Kinase
Inhibition

The pyrazolo[3,4-b]pyridine scaffold, readily incorporated via its boronic acid derivative, is a
validated pharmacophore for kinase inhibitors. Kinases are a class of enzymes that play a

central role in cell signaling, and their dysregulation is a hallmark of many cancers and
inflammatory diseases.

e TBK1 Inhibition: Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine
derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate
immunity signaling pathways.[9][13] The pyrazolopyridine core often serves as the "hinge-
binding" motif, forming critical hydrogen bonds in the ATP-binding pocket of the kinase. The
Suzuki coupling allows for the installation of various aryl groups that can extend into other
regions of the active site to enhance potency and selectivity.

e FGFR Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent
and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important
targets in oncology.[10] In these molecules, the pyrazolopyridine core is attached to a
substituted phenyl ring via the bond formed in a Suzuki coupling reaction. This modular
synthesis allowed for extensive Structure-Activity Relationship (SAR) studies, leading to the
identification of compounds with significant in vivo antitumor activity.

Role as a Building Block in Kinase Inhibitors
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boronic acid Aryl Halide
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Caption: Logical flow from building blocks to a final drug candidate.

Safety, Handling, and Storage

As with all laboratory reagents, adherence to strict safety protocols is mandatory. Boronic acids

as a class require careful handling.

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab
coat, and chemical-resistant gloves.[8][14]

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[14][15][16] Avoid contact with skin and eyes. Wash hands thoroughly after

handling. Boronic acids can be irritants.[8]
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o Storage: Store in a tightly sealed container in a cool, dry place.[7][16] Some boronic acids
are sensitive to moisture and can undergo dehydration to form boroxines. Storing under an
inert atmosphere is good practice for long-term stability.

o Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and
place it in a sealed container for disposal.[14][16]

Conclusion

(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS: 1417985-25-1) is more than just a
chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules with high
therapeutic potential. Its value lies in its direct utility in the robust and versatile Suzuki-Miyaura
cross-coupling reaction, enabling the seamless incorporation of the medicinally-proven
pyrazolo[3,4-b]pyridine scaffold. For researchers in drug discovery, a thorough understanding
of its properties, reaction mechanisms, and handling requirements is essential for leveraging its
full potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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